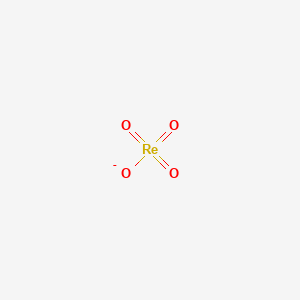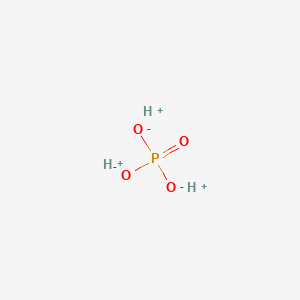
Barium zirconium silicate
説明
Barium zirconium silicate is a compound that combines barium, zirconium, and silicon elements. It is known for its unique properties, including high thermal stability, mechanical strength, and chemical durability. This compound is often used in various industrial applications, particularly in the production of ceramics and glass-ceramics.
準備方法
Synthetic Routes and Reaction Conditions: Barium zirconium silicate can be synthesized through various methods. One common approach is the solid-state reaction method, where barium oxide, zirconium dioxide, and silicon dioxide are mixed and heated at high temperatures. The reaction can be represented as: [ \text{BaO} + \text{ZrO}_2 + 3\text{SiO}_2 \rightarrow \text{BaZrSi}_3\text{O}_9 ] This method requires precise control of temperature and reaction time to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces. The raw materials are carefully weighed, mixed, and subjected to temperatures exceeding 1000°C. The resulting product is then cooled and ground to the desired particle size. This process ensures the consistent quality and purity of the compound .
化学反応の分析
Types of Reactions: Barium zirconium silicate primarily undergoes solid-state reactions. It is relatively stable and does not easily react with other compounds under normal conditions. it can participate in high-temperature reactions, particularly with other silicates and oxides.
Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as barium oxide, zirconium dioxide, and silicon dioxide. High temperatures (above 1000°C) are essential to drive the reaction to completion .
Major Products Formed: The primary product of the reaction is this compound itself. In some cases, secondary phases such as magnesium silicates may form if impurities are present in the raw materials .
科学的研究の応用
Barium zirconium silicate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of advanced ceramics and glass-ceramics.
Biology: Its biocompatibility makes it suitable for use in biomedical implants and devices.
Medicine: It is explored for its potential in drug delivery systems due to its stability and inertness.
Industry: It is widely used in the production of high-temperature ceramics, glass-ceramics, and as a sealant in electrochemical devices
作用機序
The mechanism by which barium zirconium silicate exerts its effects is primarily physical rather than chemical. Its high thermal stability and mechanical strength make it an excellent material for high-temperature applications. The compound’s structure allows it to withstand extreme conditions without degrading, making it valuable in various industrial processes .
類似化合物との比較
Zirconium silicate: Known for its high melting point and chemical stability, used in ceramics and refractories.
Barium silicate: Used in glass production and as a flux in ceramics.
Magnesium silicate: Commonly used as a filler in rubber and plastics, and as a refractory material
Uniqueness of Barium Zirconium Silicate: this compound stands out due to its combination of high thermal stability, mechanical strength, and chemical durability. Unlike other silicates, it can withstand higher temperatures and more aggressive chemical environments, making it particularly valuable in advanced ceramics and glass-ceramics applications .
特性
IUPAC Name |
barium(2+);dioxido(oxo)silane;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIWLMDFTXXNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Zr+4].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaO9Si3Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929709 | |
| Record name | Barium zirconium(4+) oxosilanebis(olate) (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13708-67-3 | |
| Record name | Barium zirconium silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), barium zirconium(4+) salt (3:2:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium zirconium(4+) oxosilanebis(olate) (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium zirconium silicate(2:2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















